2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Benzylsulfonyl)-1H-indol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic compound that features a unique combination of indole, benzylsulfonyl, and dihydrobenzo[b][1,4]dioxin moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole core can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.
Introduction of the Benzylsulfonyl Group: The indole derivative is then reacted with benzylsulfonyl chloride in the presence of a base such as triethylamine to introduce the benzylsulfonyl group.
Synthesis of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be prepared from catechol through a series of reactions including alkylation and cyclization.
Coupling Reaction: The final step involves coupling the indole derivative with the dihydrobenzo[b][1,4]dioxin moiety using an acylation reaction, typically employing reagents like acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized to maximize yield and purity while minimizing costs and environmental impact. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Green Chemistry Principles: Employing environmentally benign solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzylsulfonyl moieties.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: Potential use in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Biology and Medicine
Biological Probes: Used in the study of biological systems due to its fluorescent properties.
Industry
Advanced Materials: Utilized in the creation of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide exerts its effects depends on its application:
Pharmaceuticals: It may interact with specific enzymes or receptors, modulating their activity.
Material Science: Its electronic properties are influenced by the conjugation and electron-donating/withdrawing effects of its substituents.
Comparison with Similar Compounds
Similar Compounds
2-(3-(Benzylsulfonyl)-1H-indol-1-yl)acetamide: Lacks the dihydrobenzo[b][1,4]dioxin moiety.
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acetamide: Lacks the indole and benzylsulfonyl groups.
Uniqueness
Structural Complexity: The combination of indole, benzylsulfonyl, and dihydrobenzo[b][1,4]dioxin moieties is unique, providing distinct chemical and physical properties.
Versatility: Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, from medicinal chemistry to material science.
Properties
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c28-25(26-19-10-11-22-23(14-19)32-13-12-31-22)16-27-15-24(20-8-4-5-9-21(20)27)33(29,30)17-18-6-2-1-3-7-18/h1-11,14-15H,12-13,16-17H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUMZZQEUKRZTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.